Cas no 14638-70-1 ((S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate)

(S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate Chemical and Physical Properties
Names and Identifiers
-
- (S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate
- (+)-Isoproterenol bitartrate
- (S)-(+)-ISOPROTERENOL L(+)-BITARTRATE
- (+)-Isoprenaline bitartrate
- (S)-Isoproterenol bitartrate
- 2,3-dihydroxybutanedioic acid
- 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol
- d-Isoproterenol bitartrate
- d-N-Isopropylnorepinephrine bitartrate
- EINECS 238-683-4
- L-(+)-Isoproterenol bitartrate
- te(1:1)(salt)
- LBOPECYONBDFEM-UHFFFAOYSA-N
- D-ISOPROTERENOL D-BITARTRATE
- (+)-Isoprenaline·L-tartaric acid
- (S)-(+)-ISOPROTERENOL L-BITARTRATE
- d-isoproterenolbitartrate
- (+)-isoprenalinebitartrate
- (s)-isoproterenolbitartrate
- (+)-isoproterenolbitartrate
- l-(+)-isoproterenolbitartrate
-
- Inchi: InChI=1S/C11H17NO3.C4H6O6/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;5-1(3(7)8)2(6)4(9)10/h3-5,7,11-15H,6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m11/s1
- InChI Key: LBOPECYONBDFEM-VUAFVNRWSA-N
- SMILES: CC(C)NC[C@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Computed Properties
- Exact Mass: 361.13729
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 321
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 10
- XLogP3: nothing
Experimental Properties
- Color/Form: Not available
- Melting Point: 175 °C (dec.)(lit.)
- PSA: 187.78
- Solubility: Not available
(S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate Security Information
(S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6763450-0.5g |
(2R,3R)-2,3-dihydroxybutanedioic acid, 4-[(1S)-1-hydroxy-2-[(propan-2-yl)amino]ethyl]benzene-1,2-diol |
14638-70-1 | 95% | 0.5g |
$42.0 | 2023-05-24 | |
Enamine | EN300-6763450-1.0g |
(2R,3R)-2,3-dihydroxybutanedioic acid, 4-[(1S)-1-hydroxy-2-[(propan-2-yl)amino]ethyl]benzene-1,2-diol |
14638-70-1 | 95% | 1g |
$55.0 | 2023-05-24 | |
Enamine | EN300-6763450-10.0g |
(2R,3R)-2,3-dihydroxybutanedioic acid, 4-[(1S)-1-hydroxy-2-[(propan-2-yl)amino]ethyl]benzene-1,2-diol |
14638-70-1 | 95% | 10g |
$361.0 | 2023-05-24 | |
Aaron | AR00HY6O-2.5g |
1,2-Benzenediol, 4-[(1S)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]-,(2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt) |
14638-70-1 | 95% | 2.5g |
$181.00 | 2023-12-16 | |
1PlusChem | 1P00HXYC-100mg |
1,2-Benzenediol, 4-[(1S)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]-,(2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt) |
14638-70-1 | 95% | 100mg |
$95.00 | 2024-06-20 | |
Aaron | AR00HY6O-100mg |
1,2-Benzenediol, 4-[(1S)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]-,(2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt) |
14638-70-1 | 95% | 100mg |
$65.00 | 2023-12-16 | |
Aaron | AR00HY6O-5g |
1,2-Benzenediol, 4-[(1S)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]-,(2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt) |
14638-70-1 | 95% | 5g |
$309.00 | 2023-12-16 | |
Aaron | AR00HY6O-10g |
1,2-Benzenediol, 4-[(1S)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]-,(2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt) |
14638-70-1 | 95% | 10g |
$522.00 | 2023-12-16 | |
A2B Chem LLC | AI36356-2.5g |
(S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate |
14638-70-1 | 95% | 2.5g |
$154.00 | 2024-04-20 | |
1PlusChem | 1P00HXYC-10g |
1,2-Benzenediol, 4-[(1S)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]-,(2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt) |
14638-70-1 | 95% | 10g |
$508.00 | 2024-06-20 |
(S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate Related Literature
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
Additional information on (S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate
Introduction to (S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate (CAS No. 14638-70-1)
(S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate (CAS No. 14638-70-1) is a complex organic compound with significant applications in the pharmaceutical and chemical industries. This compound is a derivative of catechol and isopropylamine, featuring a unique stereochemistry that confers specific biological activities and therapeutic potentials. The compound's structure includes a catechol moiety, an isopropylamino group, and a dihydroxysuccinate salt, making it a versatile molecule for various research and development purposes.
The catechol moiety in the compound is known for its antioxidant properties and its ability to interact with metal ions, which can be crucial in various biological processes. The isopropylamino group contributes to the compound's basicity and can influence its solubility and bioavailability. The dihydroxysuccinate salt further modulates the compound's physicochemical properties, enhancing its stability and solubility in aqueous environments.
Recent studies have highlighted the potential of (S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate in the treatment of neurodegenerative diseases. The compound has shown promising results in preclinical models of Parkinson's disease and Alzheimer's disease. Its ability to cross the blood-brain barrier and its neuroprotective effects make it a valuable candidate for further investigation.
In addition to its neuroprotective properties, (S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate has been studied for its anti-inflammatory effects. Research has demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory conditions. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of (S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate involves several steps that require precise control over stereochemistry. The process typically starts with the formation of the catechol derivative followed by the introduction of the isopropylamino group through amination reactions. The final step involves the formation of the dihydroxysuccinate salt through esterification or other chemical transformations. The synthesis route is optimized to ensure high yields and purity of the final product.
Quality control is a critical aspect of producing (S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate for pharmaceutical applications. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to verify the identity and purity of the compound. These methods ensure that the product meets stringent regulatory standards for use in clinical trials and drug development.
The safety profile of (S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate has been extensively evaluated in preclinical studies. Toxicity assessments have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. However, ongoing research continues to explore its long-term safety and potential interactions with other medications.
In conclusion, (S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate (CAS No. 14638-70-1) is a promising compound with diverse applications in pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for further development in treating neurodegenerative diseases and inflammatory conditions. As research progresses, this compound may offer new therapeutic options for patients suffering from these debilitating conditions.
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